2-(4-(Trifluoromethyl)phenyl)quinazoline
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group at the para position of the phenyl ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-(trifluoromethyl)benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinazoline involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of the Werner (WRN) helicase, leading to the disruption of DNA repair processes in cancer cells. This inhibition results in increased DNA damage and apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Bis(trifluoromethyl)phenyl)quinazoline: Another quinazoline derivative with similar structural features but different biological activities.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: Known for its potent inhibitory activity against vascular endothelial growth factor (VEGF) receptor tyrosine kinase.
2-Phenylquinazoline-4(3H)-one: A quinazoline derivative with notable antimicrobial properties.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)quinazoline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities, particularly in anticancer research .
Properties
Molecular Formula |
C15H9F3N2 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)12-7-5-10(6-8-12)14-19-9-11-3-1-2-4-13(11)20-14/h1-9H |
InChI Key |
OEYSIVBTZRFCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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